molecular formula C5H3BCl2F5N B142128 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate CAS No. 140623-89-8

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate

Cat. No. B142128
M. Wt: 253.79 g/mol
InChI Key: JVYBYXWHPIEUOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines and pyridinium salts is a topic of interest in several papers. For instance, the synthesis of nickel complexes with fluoropyridine ligands is described, demonstrating the potential for creating 3-substituted tetrafluoropyridines through C–C coupling reactions . Another paper reports the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, which shares the tetrafluoroborate anion with the compound of interest, indicating the viability of synthesizing such structures .

Molecular Structure Analysis

The molecular structures of related complexes have been determined by X-ray crystallography, providing valuable information on bond lengths and geometries that could be relevant to understanding the structure of 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate. For example, the Ni–C distances to the pyridyl ligand in nickel complexes are reported, which could be compared to the C–N distances in pyridinium salts .

Chemical Reactions Analysis

The papers describe various chemical reactions involving fluoropyridines and pyridinium salts. One paper details the use of a fluoropyridinium salt for the potentiometric titration of large inorganic anions, although it notes that fluoroborate yields a smaller endpoint break and poor precision . Another paper discusses the ability of a triazinium tetrafluoroborate compound to effect electrophilic aromatic substitution, suggesting that similar compounds could also be reactive in such transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are indirectly touched upon in the papers. For example, the reactivity of nickel complexes with fluoropyridine ligands in the presence of air and carbon monoxide is discussed, which could inform the reactivity of other fluoropyridines . The regioselectivity of nucleophilic substitution on halopyridines is also explored, which is relevant to understanding the chemical behavior of 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate .

Scientific Research Applications

Synthesis of Fluorinated Compounds

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is involved in the synthesis of various fluorinated compounds. For example, it has been used in the Balz-Schiemann reaction to produce fluorinated pyridines, leading to the creation of enoxacin, a potent antibacterial agent (Matsumoto et al., 1984). Additionally, its role in the synthesis of 2-chloro- and 2-amino-5-fluoropyridines has been explored, demonstrating its versatility in creating complex organic molecules (Hand & Baker, 1989).

Electrophilic Fluorination

This compound is also significant in electrophilic fluorination processes. It serves as a key reagent in introducing fluorine into organic molecules, as highlighted in the study of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Singh & Shreeve, 2004).

Mechanistic Studies in Organic Chemistry

The compound is used to understand the mechanistic aspects of chemical reactions. For instance, a study focused on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine explored the mechanisms involved in amine and hydroxy substitutions (Zhi-yuan, 2010).

Exploring Reagent Efficacy

Studies have also compared the efficacy of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate with other fluorinating agents. For instance, its relative electrophilic fluorinating power was assessed through catalytic halogenation reactions, demonstrating its effectiveness in specific organic synthesis contexts (Toullec et al., 2004).

properties

IUPAC Name

2,6-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.BF4/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBYXWHPIEUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=[N+](C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BCl2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371978
Record name 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
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Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate

CAS RN

140623-89-8
Record name Pyridinium, 2,6-dichloro-1-fluoro-, tetrafluoroborate(1-) (1:1)
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Record name 2,6-Dichloro-1-fluoropyridiniumtetrafluoroborate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
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Record name 2,6-dichloro-1-fluoropyridiniumtetrafluoroborate
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Record name 1-Fluoro-2,6-dichloropyridinium Tetrafluoroborate [Fluorinating Reagent]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Stewart - 2020 - egrove.olemiss.edu
The presence of fluorine can provide organic compounds with useful biological properties, such as increased metabolic stability and drug uptake. Because of these advantages, …
Number of citations: 2 egrove.olemiss.edu

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